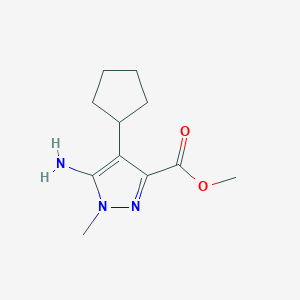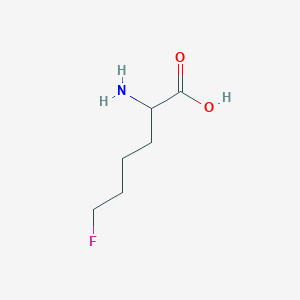![molecular formula C9H10N4 B13317360 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,8,10-Tetraazatricyclo[7400,2,7]trideca-1,8,10,12-tetraene is a complex heterocyclic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrazoles can undergo cyclization reactions facilitated by catalysts like Lewis acids or bases under an inert atmosphere to form the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability, are often employed. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.
作用機序
The mechanism of action of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
- 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene
- Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
- 6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
Uniqueness
Compared to similar compounds, 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene stands out due to its specific tricyclic structure and the arrangement of nitrogen atoms, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene |
InChI |
InChI=1S/C9H10N4/c1-3-7-8(10-4-1)12-13-6-2-5-11-9(7)13/h1,3-4,11H,2,5-6H2 |
InChIキー |
ZYQBFZXVWLIHNJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C3C=CC=NC3=NN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



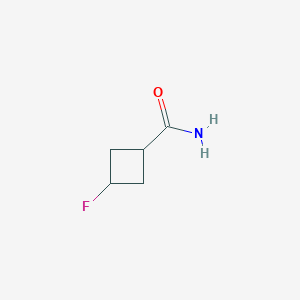
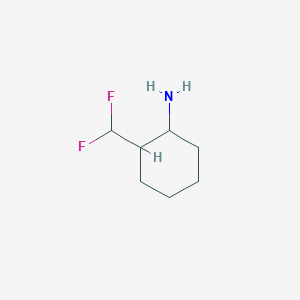



![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)
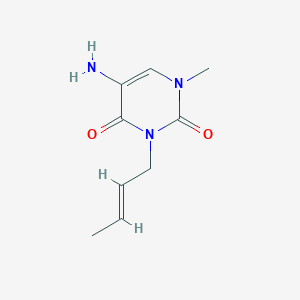


![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

